molecular formula C18H22N2O2 B302902 2-(4-tert-pentylphenoxy)-N-(4-pyridinyl)acetamide

2-(4-tert-pentylphenoxy)-N-(4-pyridinyl)acetamide

Cat. No. B302902
M. Wt: 298.4 g/mol
InChI Key: MVUNQBBFRYTTNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-tert-pentylphenoxy)-N-(4-pyridinyl)acetamide, also known as GW501516, is a synthetic PPARδ agonist that has been extensively studied for its potential applications in various fields of scientific research. PPARδ is a nuclear receptor that regulates the expression of genes involved in energy metabolism, inflammation, and cell differentiation. GW501516 has been shown to activate PPARδ, leading to numerous biochemical and physiological effects that have been investigated in various studies.

Mechanism of Action

2-(4-tert-pentylphenoxy)-N-(4-pyridinyl)acetamide activates PPARδ, leading to numerous downstream effects on gene expression and cellular metabolism. PPARδ is involved in the regulation of fatty acid oxidation, glucose metabolism, and inflammation. 2-(4-tert-pentylphenoxy)-N-(4-pyridinyl)acetamide has been shown to increase the expression of genes involved in fatty acid oxidation, leading to increased energy production and reduced glycogen depletion during exercise. Additionally, 2-(4-tert-pentylphenoxy)-N-(4-pyridinyl)acetamide has been shown to improve lipid and glucose metabolism by increasing insulin sensitivity and reducing inflammation.
Biochemical and Physiological Effects:
2-(4-tert-pentylphenoxy)-N-(4-pyridinyl)acetamide has numerous biochemical and physiological effects that have been investigated in various studies. These effects include increased fatty acid oxidation, improved endurance performance, improved lipid and glucose metabolism, increased insulin sensitivity, and reduced inflammation. Additionally, 2-(4-tert-pentylphenoxy)-N-(4-pyridinyl)acetamide has been shown to inhibit cancer cell growth and to induce apoptosis in various cancer cell lines.

Advantages and Limitations for Lab Experiments

2-(4-tert-pentylphenoxy)-N-(4-pyridinyl)acetamide has several advantages for lab experiments, including its potent and specific activation of PPARδ, its ability to improve endurance performance and metabolic function, and its potential to inhibit cancer cell growth. However, there are also limitations to its use in lab experiments, including potential off-target effects, potential toxicity with long-term use, and the need for careful dosing and administration.

Future Directions

There are several future directions for research on 2-(4-tert-pentylphenoxy)-N-(4-pyridinyl)acetamide, including further investigation of its effects on lipid and glucose metabolism, its potential applications in cancer therapy, and its potential use as a treatment for metabolic disorders such as type 2 diabetes. Additionally, further research is needed to determine the optimal dosing and administration of 2-(4-tert-pentylphenoxy)-N-(4-pyridinyl)acetamide, as well as its long-term safety and potential side effects.

Synthesis Methods

2-(4-tert-pentylphenoxy)-N-(4-pyridinyl)acetamide can be synthesized using a variety of methods, including the reaction of 4-tert-pentylphenol with 4-bromopyridine followed by acetylation with acetic anhydride. Other methods include the reaction of 4-tert-pentylphenol with 4-chloropyridine followed by acetylation with acetic anhydride, or the reaction of 4-tert-pentylphenol with 4-iodopyridine followed by acetylation with acetic anhydride.

Scientific Research Applications

2-(4-tert-pentylphenoxy)-N-(4-pyridinyl)acetamide has been extensively studied for its potential applications in various fields of scientific research, including exercise physiology, metabolic disorders, and cancer research. In exercise physiology, 2-(4-tert-pentylphenoxy)-N-(4-pyridinyl)acetamide has been shown to improve endurance performance by increasing fatty acid oxidation and reducing glycogen depletion. In metabolic disorders, 2-(4-tert-pentylphenoxy)-N-(4-pyridinyl)acetamide has been investigated for its potential to improve lipid and glucose metabolism, as well as to reduce inflammation. In cancer research, 2-(4-tert-pentylphenoxy)-N-(4-pyridinyl)acetamide has been studied for its potential to inhibit cancer cell growth and to induce apoptosis.

properties

Product Name

2-(4-tert-pentylphenoxy)-N-(4-pyridinyl)acetamide

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

2-[4-(2-methylbutan-2-yl)phenoxy]-N-pyridin-4-ylacetamide

InChI

InChI=1S/C18H22N2O2/c1-4-18(2,3)14-5-7-16(8-6-14)22-13-17(21)20-15-9-11-19-12-10-15/h5-12H,4,13H2,1-3H3,(H,19,20,21)

InChI Key

MVUNQBBFRYTTNL-UHFFFAOYSA-N

SMILES

CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=NC=C2

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=NC=C2

solubility

2.6 [ug/mL]

Origin of Product

United States

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